雄甾-3,5-二烯-17-酮

描述

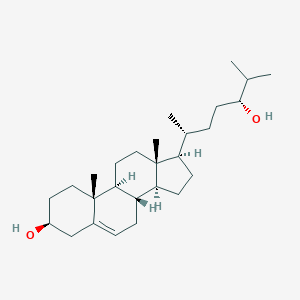

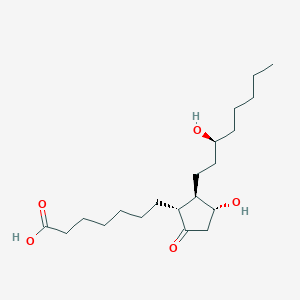

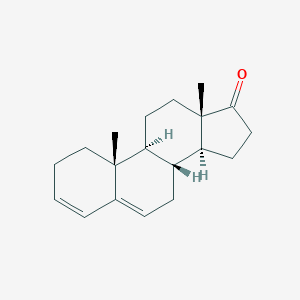

Androsta-3,5-dien-17-one is a metabolite of 7-Keto-DHEA, which is a very potent suicide aromatase inhibitor . It is a naturally occurring compound, produced by the metabolism of the prohormone DHEA . It’s used in a wide array of supplemental stacks .

Molecular Structure Analysis

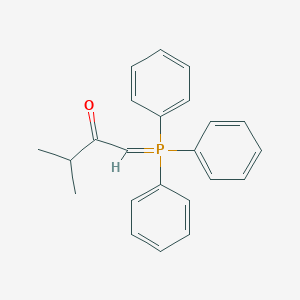

The molecular formula of Androsta-3,5-dien-17-one is C19H26O . Its average mass is 270.409 Da and its monoisotopic mass is 270.198364 Da .Chemical Reactions Analysis

The reaction of Androsta-3,5-diene and of Androsta-3,5-dien-17-one with one or 2 molar equivalents of m-chloroperbenzoic acid gives complex mixtures of products .Physical And Chemical Properties Analysis

Androsta-3,5-dien-17-one has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±42.0 °C at 760 mmHg, and a flash point of 172.2±22.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .科学研究应用

化学反应和衍生物

- 与m-氯过氧苯甲酸的反应:雄甾-3,5-二烯-17-酮与m-氯过氧苯甲酸反应,产生包括双环氧化物的低收率和主要产物为不饱和的邻-3,4-二醇的复杂混合物 (Cambie et al., 1981)。

- 抑制剂的合成:雄甾-3,5-二烯-17-酮的衍生物,如17-杂环取代的雄甾烯衍生物,已被合成为人类睾丸微粒体17α-羟化酶/C_(17,20)-酶的抑制剂,表明在治疗良性前列腺肥大和前列腺癌等疾病中具有潜在应用 (Cheng, 2001)。

生物转化和药理学

- 藻类中的生物转化:绿藻T76 Scenedesmus quadricauda对外源雄甾-3,5-二烯-17-酮进行生物转化,形成各种生物产物,展示了该化合物在生物技术应用中的潜力 (DellaGreca等,1996)。

- 芳香化酶的抑制:雄甾-3,5-二烯-17-酮的类似物,其中D环被修改,已被测试为人类胎盘芳香化酶的抑制剂。这些化合物表现出对芳香化酶的显著亲和力和灭活速率,表明在芳香化酶抑制有益的疾病中具有潜在的治疗应用 (Sherwin et al., 1989)。

检测和代谢

- 在人类血浆中的检测:与雄甾-3,5-二烯-17-酮密切相关的雄甾-4,16-二烯-3-酮已从人类成年男性血浆中分离和鉴定。这种检测表明其在生理上的存在和在人类中的潜在生物学作用 (Brooksbank et al., 1969)。

- 代谢研究:对雄甾-3,5-二烯-17-酮及其衍生物在人体中的代谢研究可以提供关于其药代动力学和可能治疗应用的见解 (Galletti & Gardi, 1971)。

新应用和研究

- 雄激素合成抑制:基于雄甾-3,5-二烯-17-酮衍生物的新型P45017α抑制剂的研究表明它们在通过抑制雄激素合成治疗前列腺癌中的潜在应用 (Handratta et al., 2005)。

作用机制

安全和危害

The use of Androsta-3,5-diene-7,17-dione in food does not meet the criteria for general recognition of safety primarily because there is inadequate scientific data and information on the safety of its consumption . The information that is available indicates that the use of Androsta-3,5-diene-7,17-dione in food may be harmful .

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINLAYUXSUKKHW-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572238 | |

| Record name | Androsta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsta-3,5-dien-17-one | |

CAS RN |

1912-63-6 | |

| Record name | Androsta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main reaction pathway of Androsta-3,5-dien-17-one with meta-chloroperbenzoic acid?

A1: While Androsta-3,5-dien-17-one might be expected to form diepoxides when reacting with meta-chloroperbenzoic acid, research indicates that this is not the primary reaction pathway. Instead, the major products are unsaturated vicinal 3,4-diols. This suggests that the reaction favors the formation of diols over epoxides under the studied conditions []. Additionally, the reaction can lead to the formation of unsaturated hydroxy-meta-chlorobenzoates, particularly when using one equivalent of meta-chloroperbenzoic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。